[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol
Overview
Description
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,2-dimethylpropyl group at the 1-position and a hydroxymethyl group at the 4-position
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can vary widely depending on the specific derivative and target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2,2-dimethylpropyl bromide, followed by the reduction of the resulting ketone to the corresponding alcohol.
Alkylation: Piperidine is reacted with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Reduction: The resulting ketone is then reduced to the alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation can also be employed for the reduction step, using catalysts such as palladium on carbon or platinum oxide.
Chemical Reactions Analysis
Types of Reactions
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2,2-Dimethylpropyl)piperidine-4-carboxylic acid.
Reduction: 1-(2,2-Dimethylpropyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of piperidine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylpropyl)piperidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxymethylpiperidine: Lacks the 2,2-dimethylpropyl group, affecting its steric properties and reactivity.
1-Benzylpiperidin-4-yl]methanol: Contains a benzyl group instead of a 2,2-dimethylpropyl group, leading to different chemical and biological properties.
Uniqueness
[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol is unique due to the presence of both the 2,2-dimethylpropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and medicinal chemistry, offering versatility in chemical modifications and potential biological activities.
Properties
IUPAC Name |
[1-(2,2-dimethylpropyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGKXHSNPCVVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610401 | |
Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917898-68-1 | |
Record name | [1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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